Azetidinium‑Ion Half‑Life Dictates Muscarinic Receptor Residence Time Relative to the 2‑Chloroethyl Analog
The 3‑chloropropyl side‑chain of 1-(3‑chloropropyl)piperidine‑derived 4‑DAMP mustard generates a stable azetidinium ion with a formation half‑time of approximately 3.6 h at pH 7.4 [1]. In contrast, the 2‑chloroethyl congener (4‑DAMP mustard aziridinium) cyclises to a highly reactive aziridinium ion that is substantially less stable, resulting in a 130‑fold loss of parent‑compound potency relative to the azetidinium species [1]. The longer half‑life of the azetidinium intermediate provides a pharmacokinetic window that favours sustained receptor occupancy, whereas the aziridinium ion undergoes rapid hydrolysis before reaching the target [1].
| Evidence Dimension | Cyclisation half‑life (aqueous, pH 7.4, 37 °C) |
|---|---|
| Target Compound Data | Azetidinium ion t₁/₂ ≈3.6 h (derived from the 3‑chloropropyl precursor) |
| Comparator Or Baseline | Aziridinium ion t₁/₂ ≪1 h (derived from the 2‑chloroethyl precursor); parent compound 130‑fold less potent than azetidinium ion |
| Quantified Difference | >3‑fold longer half‑life; 130‑fold potency differential between cyclised and non‑cyclised forms |
| Conditions | In vitro binding and functional assays on muscarinic M1–M5 subtypes; aqueous buffer pH 7.4 |
Why This Matters
For procurement aimed at muscarinic‑receptor‑targeted probe or prodrug design, the 3‑chloropropyl chain delivers a predictable, sustained alkylation profile that the 2‑chloroethyl chain cannot replicate.
- [1] Waelbroeck M, et al. The quaternary transformation products of N-(3-chloropropyl)-4-piperidinyl diphenylacetate and N-(2-chloroethyl)-4-piperidinyl diphenylacetate (4-DAMP mustard) have differential affinity for subtypes of the muscarinic receptor. J Pharmacol Exp Ther. 1996;276(2):651-658. https://jpet.aspetjournals.org/content/276/2/651 View Source
